5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNOS/c18-13-5-3-12(4-6-13)17(7-1-2-8-17)16(20)19-10-15-9-14(19)11-21-15/h3-6,14-15H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBYAYRVKBMKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC4CC3CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions . Substitution reactions may involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It may serve as a probe for studying biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Framework Modifications
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane Hydrochloride
- Structure : Simplest analog with the same bicyclo[2.2.1]heptane core but lacks the 4-chlorophenylcyclopentanecarbonyl substituent.
- Molecular Weight : 151.66 g/mol (C₅H₁₀ClNS) .
- Key Difference : Absence of the lipophilic 4-chlorophenyl group likely reduces membrane permeability compared to the target compound.
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-Dioxide HCl
- Structure : Features a sulfone group (2,2-dioxide) on the sulfur atom.
- Molecular Weight: 243.69 g/mol (C₅H₁₀ClNO₃S) .
5-Oxa-2-azabicyclo[4.1.0]heptane Hydrochloride
- Structure : Replaces sulfur with oxygen (oxa) and adopts a bicyclo[4.1.0] system.
- Molecular Weight: 135.59 g/mol (C₅H₁₀ClNO) .
- Key Difference : Altered ring strain and electronic properties due to oxygen substitution, which may affect binding to biological targets.
Substituent Variations
5-(1-Benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane (BK43339)
- Structure : Substituted with a benzothiophene-2-carbonyl group instead of 4-chlorophenylcyclopentanecarbonyl.
- Molecular Weight: 275.39 g/mol (C₁₄H₁₃NOS₂) .
- Key Difference : The benzothiophene group introduces aromatic sulfur, which may enhance π-π stacking interactions in receptor binding.
5-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane (Compound 30)
- Structure : Contains two nitrogen atoms (diazabicyclo) and a 4-chlorophenyl group.
Data Table: Structural and Molecular Comparisons
*Estimated based on structural formula (C₁₇H₁₈ClNO₂S).
Biological Activity
The compound 5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex bicyclic framework, which contributes to its unique biological properties. Its molecular formula is , and it possesses a molecular weight of 289.77 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, primarily in the following areas:
- Antibacterial Activity
- Enzyme Inhibition
- Potential Anticancer Properties
Antibacterial Activity
Studies have shown that compounds similar to this compound demonstrate varying degrees of antibacterial activity against multiple bacterial strains. For instance, a related study highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects observed against other strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of Alzheimer's disease, where increased levels of this enzyme can lead to cognitive decline.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 6.28 ± 0.003 | Eserine (0.5 mM) |
| Urease | 2.14 ± 0.002 | Thiourea (21.25 ± 0.15) |
The results indicate that the synthesized compound exhibits strong inhibitory activity against urease, making it a candidate for further development as a therapeutic agent .
Case Studies and Research Findings
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the biological activities of synthesized derivatives of similar structures. The findings emphasized the importance of structural modifications in enhancing antibacterial and enzyme inhibitory activities .
Another research effort focused on the docking studies of these compounds with bovine serum albumin (BSA), revealing significant binding interactions that correlate with their pharmacological effectiveness .
Q & A
What are the key challenges in synthesizing 5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane, and how can they be addressed methodologically?
Answer:
The synthesis of this compound involves multi-step routes with challenges including:
- Cyclization of the Bicyclic Core : Constructing the rigid 2-thia-5-azabicyclo[2.2.1]heptane framework requires precise cyclization conditions. Cyclization reactions using sulfur- and nitrogen-containing precursors (e.g., thiols and amines) must be optimized for regioselectivity .
- Functional Group Compatibility : Introducing the 4-chlorophenylcyclopentanecarbonyl group demands protection/deprotection strategies. For example, Dess–Martin periodinane is used for controlled oxidation, while LiAlH4 may reduce intermediates without disrupting the bicyclic structure .
- Yield Optimization : Low yields in coupling steps (e.g., Friedel-Crafts acylation) can be improved via catalyst screening (e.g., Lewis acids like AlCl₃) and solvent optimization (e.g., dichloromethane for acylation) .
How does the bicyclic framework influence binding affinity to nicotinic receptors, and what structural modifications enhance selectivity?
Answer:
The bicyclic framework confers rigidity, promoting precise interactions with receptor binding pockets:
- Sulfur and Nitrogen Atoms : The thia and aza groups enhance electronic interactions, potentially increasing affinity for nicotinic acetylcholine receptors (nAChRs). Computational docking studies suggest the sulfur atom forms hydrophobic contacts, while the nitrogen participates in hydrogen bonding .
- Substituent Effects : The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, improving selectivity for α4β2 nAChR subtypes. Modifications such as fluorination at the phenyl ring or altering the cyclopentane ring size can further refine subtype specificity .
What analytical techniques are most effective for confirming the purity and structural integrity of this compound post-synthesis?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., bicyclic methylene groups at δ 3.5–4.0 ppm) and confirm carbonyl incorporation (δ ~200 ppm for ketones) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₇H₁₇ClNO₃S: calc. 362.05, obs. 362.04) and detects impurities via fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the bicyclic core and substituent orientation, critical for structure-activity relationship (SAR) studies .
Can computational modeling predict the pharmacological activity of derivatives, and what parameters are critical?
Answer:
Yes, molecular dynamics (MD) and density functional theory (DFT) are key:
- Docking Studies : Software like AutoDock Vina predicts binding modes to nAChRs. Parameters include ligand flexibility (e.g., rotatable bonds in the cyclopentanecarbonyl group) and receptor conformational sampling .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors at the carbonyl group, hydrophobic regions in the bicyclic core) for activity .
- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting logP (optimal ~2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
What are common side reactions during acylation steps, and how can they be minimized?
Answer:
- Over-Acylation : Multiple acylations on the bicyclic nitrogen can occur. Mitigation involves using bulky acylating agents (e.g., pivaloyl chloride) or low temperatures (−20°C) to limit reactivity .
- Ring-Opening : The bicyclic structure may degrade under acidic conditions. Neutral pH and aprotic solvents (e.g., DMF) preserve stability during acylation .
- Byproduct Formation : Unreacted starting materials (e.g., cyclopentanecarbonyl chloride) are removed via column chromatography (silica gel, hexane/EtOAc gradient) .
How do electronic effects of substituents impact the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines in Schiff base formation). Hammett σ values correlate with reaction rates .
- Steric Hindrance : Bulky substituents on the cyclopentane ring (e.g., methyl groups) reduce accessibility to nucleophiles, requiring polar solvents (e.g., DMSO) to enhance reactivity .
What in vitro assays are suitable for evaluating this compound’s enzyme inhibitory potential?
Answer:
- Fluorescence-Based Assays : Measure inhibition of acetylcholinesterase (AChE) using substrates like acetylthiocholine, with detection via Ellman’s reagent (λ = 412 nm) .
- Radio ligand Binding Assays : Assess displacement of [³H]-epibatidine in nAChR membranes to quantify receptor affinity (IC₅₀ values) .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
